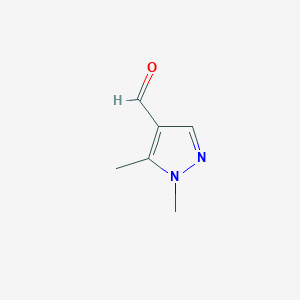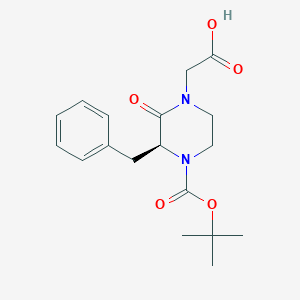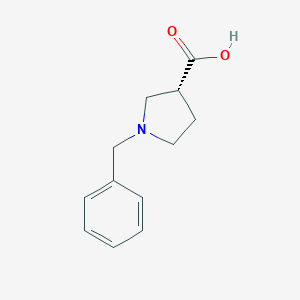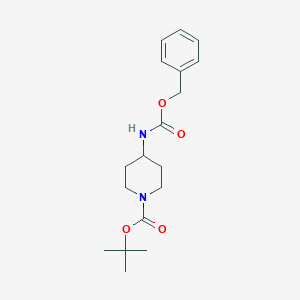
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol . The IUPAC name for this compound is 1,5-dimethylpyrazole-4-carbaldehyde .
Molecular Structure Analysis
The InChI code for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde isInChI=1S/C6H8N2O/c1-5-6 (4-9)3-7-8 (5)2/h3-4H,1-2H3 . The Canonical SMILES structure is CC1=C (C=NN1C)C=O . Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 124.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 124.063662883 g/mol . The Topological Polar Surface Area is 34.9 Ų . The compound has a Heavy Atom Count of 9 .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazoles, including 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, have a wide range of applications in medicinal chemistry . They have been used in the synthesis of various drugs, including Celebrex, Viagra, and Rimonabant . These drugs have been used to treat a variety of conditions, including inflammatory diseases, diabetes, cancer, and bacterial infections .
Drug Discovery
The pyrazole ring is a common feature in many pharmaceutical compounds . The unique structure of pyrazoles, including 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, makes them an important scaffold in drug discovery . They are often used as a core element in the development of new drugs .
Agrochemistry
In the field of agrochemistry, pyrazoles are used in the development of pesticides and other agricultural chemicals . Their unique chemical properties make them effective in controlling a variety of pests.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, forming complexes with various metals. These complexes have a variety of applications, including catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used as ligands to form organometallic compounds . These compounds have applications in a variety of areas, including catalysis, materials science, and medicinal chemistry.
Synthesis of Bioactive Chemicals
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are used in the development of a variety of bioactive compounds, including pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
1,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRGSSHBKKIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948590 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
25711-30-2 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main chemical reaction involving 1,5-dimethyl-1H-pyrazole-4-carbaldehyde discussed in the research?
A1: The research papers primarily focus on the bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. [, , ] This reaction explores the introduction of bromine atoms into the structure of the molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
